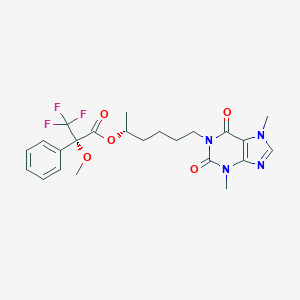

Pentoxifylline mtpa

Description

Historical Context of Methylxanthine Research and Derivatives

Methylxanthines, a class of compounds derived from the purine (B94841) base xanthine (B1682287), are naturally occurring substances found in various plants and are widely consumed in beverages like coffee and tea. researchgate.netmdpi.commdpi.com Historically, the pharmacological actions of methylxanthines were recognized long before their chemical structures were elucidated, with early uses being primarily for medicinal purposes. researchgate.net The three main naturally occurring methylxanthines are caffeine (B1668208), theophylline, and theobromine (B1682246). ubi.pt

The study of methylxanthines and their derivatives has a rich history in medicinal chemistry. mdpi.com Theophylline, for instance, has long been used as a bronchodilator, and research has focused on synthesizing new derivatives to improve its pharmacological profile and reduce side effects. farmaciajournal.com This drive to modify and enhance the properties of naturally occurring compounds is a cornerstone of drug discovery and development. scirp.orgtandfonline.com

Evolution of Pentoxifylline (B538998) as a Subject of Academic Inquiry

Pentoxifylline, chemically known as 1-(5-oxohexyl)-3,7-dimethylxanthine, emerged from the broader research into methylxanthine derivatives. drugbank.com Initially developed to treat intermittent claudication, a condition caused by chronic occlusive arterial disease, its scope of investigation has expanded considerably over time. bmj.comdrugbank.com

Academic inquiry into pentoxifylline has revealed a multifaceted pharmacological profile. It is recognized as a non-selective phosphodiesterase inhibitor and has demonstrated hemorheological, anti-inflammatory, and antioxidant properties. bmj.comdrugbank.comcpn.or.kr Research has explored its potential in a wide range of conditions, including diabetic kidney disease, osteoradionecrosis, and even as an adjunctive treatment for schizophrenia. drugbank.comoup.com This broad spectrum of potential applications has fueled ongoing academic interest in the compound.

Significance of Derivative Research in Enhancing Pharmacological Profiles

The development of drug derivatives is a critical strategy in pharmaceutical sciences to improve the therapeutic and pharmacokinetic properties of existing drugs. researchgate.netfrontiersin.org By modifying the chemical structure of a parent compound, researchers can aim to enhance efficacy, improve solubility, and alter distribution and metabolism within the body. researchgate.netfrontiersin.org

The study of derivatives allows for the optimization of a drug's pharmacological profile. For example, the creation of derivatives can lead to compounds with increased biological activity or improved safety profiles. farmaciajournal.comfrontiersin.org Research into various drug derivatives, such as those of mefenamic acid and hederagenin, has demonstrated the potential to enhance anti-inflammatory, analgesic, and other therapeutic effects. researchgate.netfrontiersin.org This principle is central to the ongoing research into pentoxifylline and its potential new derivatives, aiming to build upon its already diverse pharmacological activities.

Interactive Data Table of Mentioned Compounds

| Compound Name | Chemical Class | Key Research Area |

| Pentoxifylline | Methylxanthine Derivative | Intermittent Claudication, Anti-inflammatory |

| Caffeine | Methylxanthine | Stimulant, Neurodegenerative Disease |

| Theophylline | Methylxanthine | Bronchodilator, Anti-inflammatory |

| Theobromine | Methylxanthine | Cardiovascular Effects |

| Mefenamic Acid | NSAID | Analgesic, Anti-inflammatory |

| Hederagenin | Saponin | Anti-cancer, Anti-inflammatory |

| 4-OHT | SERM | Breast Cancer |

| GW7604 | SERM | Breast Cancer |

| Daunomycin | Anthracycline | Anticancer |

| Doxorubicin | Anthracycline | Anticancer |

| Mitoxantrone | Anthracycline | Anticancer |

| Risperidone | Antipsychotic | Schizophrenia |

Structure

2D Structure

3D Structure

Properties

CAS No. |

130007-50-0 |

|---|---|

Molecular Formula |

C23H27F3N4O5 |

Molecular Weight |

496.5 g/mol |

IUPAC Name |

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |

InChI |

InChI=1S/C23H27F3N4O5/c1-15(35-20(32)22(34-4,23(24,25)26)16-11-6-5-7-12-16)10-8-9-13-30-19(31)17-18(27-14-28(17)2)29(3)21(30)33/h5-7,11-12,14-15H,8-10,13H2,1-4H3/t15-,22+/m1/s1 |

InChI Key |

UGCLXABBIBEIAJ-QRQCRPRQSA-N |

SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |

Isomeric SMILES |

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)[C@@](C3=CC=CC=C3)(C(F)(F)F)OC |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |

Synonyms |

pentoxifylline MTPA pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester, (1:R 2:R*,R*)-isome |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Pentoxifylline Derivatives

Synthetic Pathways for Pentoxifylline (B538998) Modifications

The generation of new pentoxifylline derivatives is primarily achieved through synthetic modifications at the 1-position of the xanthine (B1682287) ring, often involving the oxohexyl side chain. ufs.ac.zaufs.ac.za Key strategies include esterification and alkylation reactions.

Esterification Reactions for Novel Derivative Synthesis (e.g., Alpha-Methoxy-Alpha-(Trifluoromethyl)Phenylacetate Group Incorporation)

Esterification is a common method for synthesizing pentoxifylline derivatives. ontosight.ai This typically involves the reaction of a hydroxyl group on a pentoxifylline metabolite with a suitable acid or its derivative. ontosight.ai A notable example is the incorporation of the alpha-methoxy-alpha-(trifluoromethyl)phenylacetate (MTPA) group, a chiral derivatizing agent also known as Mosher's acid. researchgate.netresearchgate.netsigmaaldrich.com

The synthesis of a pentoxifylline-MTPA ester is achieved by reacting a hydroxylated pentoxifylline metabolite, such as lisofylline [1-(5-hydroxyhexyl)-3,7-dimethylxanthine], with (R)- or (S)-MTPA chloride in the presence of a suitable base or coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). ontosight.aiumn.edu This reaction creates a diastereomeric ester, which is instrumental in determining the absolute configuration of the alcohol center using NMR spectroscopy, a technique known as Mosher's ester analysis. umn.eduacs.org The formation of these esters can be confirmed through various spectroscopic techniques. nih.gov

Alkylation Strategies for Xanthine Derivatives

Alkylation is a fundamental strategy for modifying the xanthine scaffold, with substitutions possible at the N1, N3, and N7 positions. uniroma1.it In the context of pentoxifylline, which is 1-(5-oxohexyl)-3,7-dimethylxanthine, the N3 and N7 positions are already methylated. nih.gov Further alkylation can be explored, although forcing conditions such as high temperatures and pressures are often required for quaternization at the N9 position of xanthine derivatives. mdpi.com

A common synthetic route for preparing pentoxifylline and its analogs involves the N-alkylation of theobromine (B1682246) (3,7-dimethylxanthine) with a suitable alkyl halide. uniroma1.it For instance, reacting theobromine with 1-chloro-5-hexanone would yield pentoxifylline. Various alkylating agents, including trimethyl, triethyl, and triallyl phosphates, have been used for the N-alkylation of xanthines in weakly alkaline aqueous solutions. researchgate.net

Spectroscopic and Chromatographic Characterization of Novel Pentoxifylline Compounds

The structural elucidation of newly synthesized pentoxifylline derivatives relies heavily on a combination of spectroscopic and chromatographic techniques. rsc.orgresearchgate.net These methods provide detailed information about the molecular structure, functional groups, and purity of the compounds.

Nuclear Magnetic Resonance Spectroscopy (1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of pentoxifylline derivatives.

¹H-NMR: The ¹H-NMR spectrum of pentoxifylline in CDCl₃ shows characteristic signals, including a singlet for the aromatic 8-H proton at approximately δ 7.51 and distinct signals for the two N-methyl groups (N3-CH₃ and N7-CH₃). ufs.ac.za For derivatives, changes in the chemical shifts of the protons on the oxohexyl side chain provide evidence of modification. In the case of MTPA esters, the presence of signals from the phenyl and methoxy (B1213986) groups of the MTPA moiety, along with the characteristic splitting patterns of the diastereomeric protons, confirms the formation of the ester and allows for stereochemical assignment. umn.eduacs.org

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For pentoxifylline, distinct signals are observed for the carbonyl carbons, the carbons of the xanthine ring, and the carbons of the oxohexyl side chain. ufs.ac.za The introduction of an MTPA group will result in additional signals corresponding to the carbons of the phenyl ring, the trifluoromethyl group, and the methoxy group of the MTPA moiety.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Pentoxifylline-MTPA Ester

| Assignment | Hypothetical ¹H-NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C-NMR Chemical Shift (δ, ppm) |

| N3-CH₃ | 3.40 | 29.7 |

| N7-CH₃ | 3.98 | 33.5 |

| H-8 | 7.52 | 141.2 |

| C=O (C2) | - | 151.5 |

| C=O (C6) | - | 155.1 |

| -OCH₃ (MTPA) | 3.55 | 55.4 |

| -CF₃ (MTPA) | - | 123.5 (q) |

| Aromatic-H (MTPA) | 7.35-7.50 (m) | 127.0-129.5 |

| CH-O (side chain) | 5.10 (m) | 75.0 |

Note: This table is for illustrative purposes and actual chemical shifts may vary.

Fourier Transform-Infrared Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. alrasheedcol.edu.iqmdpi.com The FT-IR spectrum of pentoxifylline shows characteristic absorption bands for the C=O groups of the xanthine ring (around 1650-1700 cm⁻¹) and the ketone on the side chain (around 1710 cm⁻¹). alrasheedcol.edu.iqthieme-connect.com For MTPA derivatives, the formation of the ester linkage can be confirmed by the appearance of a new C=O stretching band for the ester group, typically around 1740-1750 cm⁻¹, and the C-O stretching vibrations. alrasheedcol.edu.iq

Liquid Chromatography-Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of compounds. nih.govresearchgate.net In the analysis of pentoxifylline derivatives, reverse-phase HPLC is often used for separation. nih.govresearchgate.net The mass spectrometer provides information about the molecular weight of the compound and its fragmentation pattern. mdpi.com

For a pentoxifylline-MTPA ester, the mass spectrum would show a molecular ion peak corresponding to the combined mass of the pentoxifylline metabolite and the MTPA moiety. ontosight.ai Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information. For instance, a common fragmentation pathway for pentoxifylline involves the cleavage of the side chain, resulting in a characteristic fragment ion at m/z 181. nih.gov

Stereochemical Analysis of Pentoxifylline Metabolites and Derivatives using MTPA Esters

The metabolic reduction of the ketone group in pentoxifylline results in the formation of its primary active metabolite, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (lisofylline or M1), which contains a stereogenic center at the C-5' position of the hexyl side chain. researchgate.netnih.gov Determining the absolute configuration of this chiral alcohol is crucial for understanding the stereoselective metabolism and pharmacological activity of its enantiomers. researchgate.net A robust and widely used method for this determination is the derivatization of the chiral alcohol with a chiral derivatizing agent (CDA), followed by analysis of the resulting diastereomers.

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, is a frequently employed CDA for elucidating the absolute configuration of secondary alcohols and amines. sci-hub.sewikipedia.orgusm.edu The process involves two separate reactions where the chiral alcohol (e.g., racemic or enantiomerically-enriched lisofylline) is esterified with the acid chloride of both the (R)- and (S)-enantiomers of MTPA. This reaction creates a pair of diastereomeric MTPA esters. Because diastereomers possess different physical and chemical properties, they can be distinguished and separated using various spectroscopic and chromatographic techniques. osu.edunih.gov This allows for the unambiguous assignment of the absolute stereochemistry of the original alcohol. nih.gov Studies have utilized modified Mosher's methodology to determine the absolute configuration of key intermediates in the synthesis of lisofylline enantiomers. researchgate.netpw.edu.pl

Optical Rotatory Dispersion Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the variation in the optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.org This technique is a powerful tool in stereochemical analysis, as the shape and sign of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), are characteristic of the molecule's absolute configuration. mdpi.com

In the context of MTPA esters of pentoxifylline metabolites, ORD analysis of the separated diastereomers provides critical stereochemical information. Each diastereomer will exhibit a distinct ORD spectrum. By comparing the experimental ORD curves, particularly the sign of the Cotton effects, with theoretically calculated spectra or established empirical rules, the absolute configuration of the chiral center in the original alcohol can be assigned. mdpi.comresearchgate.net This method is often used in a complementary fashion with other chiroptical techniques, such as electronic circular dichroism (ECD), to provide a comprehensive and reliable stereochemical assignment of complex molecules, including those with multiple chiral centers. researchgate.net The application of ORD has been documented for the structural elucidation of various natural products and their derivatives, including xanthine-related compounds. mdpi.comoup.compnas.org

Proton Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of the analysis of MTPA esters for determining absolute configuration, a technique commonly referred to as the modified Mosher's method. nih.govyoutube.comumn.edu The protocol requires the synthesis of both the (R)- and (S)-MTPA esters of the chiral alcohol (lisofylline). nih.gov The two resulting diastereomers are then analyzed by high-resolution ¹H NMR.

The underlying principle of Mosher's method is the anisotropic effect of the MTPA phenyl group, which is held in a preferred conformation relative to the rest of the molecule. researchgate.net This creates a distinct magnetic environment on either side of the MTPA moiety. Protons of the alcohol portion that lie in the shielding cone of the phenyl group in one diastereomer will exhibit a different chemical shift compared to the analogous protons in the other diastereomer.

By systematically comparing the ¹H NMR spectra of the (S)-MTPA ester and the (R)-MTPA ester, a series of chemical shift differences (Δδ) are calculated for the protons of the original alcohol moiety using the formula: Δδ = δ(S) - δ(R), where δ(S) and δ(R) are the chemical shifts of a given proton in the (S)- and (R)-MTPA esters, respectively. A consistent pattern of positive Δδ values for protons on one side of the stereocenter and negative values for those on the other side allows for the definitive assignment of the absolute configuration. nih.gov For a secondary alcohol like lisofylline, the protons of the C-5' side chain would be analyzed to make this determination.

Table 1: Representative ¹H NMR Data for the Mosher's Method Analysis of Lisofylline (M1) MTPA Esters (Note: Data are illustrative of the expected results from a typical Mosher's method analysis and are based on established principles.)

| Proton Position (Side Chain) | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to MTPA Phenyl Group |

|---|---|---|---|---|

| H-4'a | 2.15 | 2.22 | -0.07 | Shielded by Phenyl Group |

| H-4'b | 1.98 | 2.06 | -0.08 | Shielded by Phenyl Group |

| H-6'a (CH₃) | 1.25 | 1.21 | +0.04 | Deshielded from Phenyl Group |

| H-6'b (CH₃) | 1.25 | 1.21 | +0.04 | Deshielded from Phenyl Group |

| H-6'c (CH₃) | 1.25 | 1.21 | +0.04 | Deshielded from Phenyl Group |

Reverse-Phase High-Performance Liquid Chromatography for Diastereomeric Resolution

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective technique for the analytical and preparative separation of the diastereomeric MTPA esters of pentoxifylline metabolites. nih.gov Since diastereomers have different physicochemical properties, they interact differently with the stationary phase of an HPLC column, allowing for their separation even on achiral columns, such as the commonly used C18 (octadecyl-bonded silica (B1680970) gel) columns. nih.govoup.com

The derivatization of lisofylline with (R)- and (S)-MTPA chloride yields two pairs of diastereomers: ((R)-lisofylline)-(R)-MTPA / ((S)-lisofylline)-(R)-MTPA and ((R)-lisofylline)-(S)-MTPA / ((S)-lisofylline)-(S)-MTPA. These can be resolved using a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The separation allows for the quantification of the individual enantiomers present in the original sample and for the isolation of each pure diastereomer for further spectroscopic analysis (e.g., NMR, ORD). osu.edutcichemicals.com While direct chiral separation of pentoxifylline and lisofylline is possible on specialized chiral columns, nih.govptfarm.pl derivatization with MTPA followed by RP-HPLC offers a robust and accessible alternative for stereochemical assignment. nih.govpsu.edu

Table 2: Representative RP-HPLC Data for the Separation of Lisofylline-(R)-MTPA Diastereomers (Note: Data are illustrative, based on typical separations of MTPA diastereomers on a C18 column.)

| Diastereomer | Retention Time (tR) (min) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| ((S)-Lisofylline)-(R)-MTPA Ester | 15.2 | 4.07 | 1.12 | 2.1 |

Molecular and Cellular Mechanisms of Action of Pentoxifylline and Derivatives

Phosphodiesterase Inhibition and Cyclic Nucleotide Signaling Modulation

Pentoxifylline (B538998) is a competitive non-selective phosphodiesterase (PDE) inhibitor. wikipedia.org PDEs are enzymes responsible for the breakdown of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.org By inhibiting these enzymes, pentoxifylline leads to an increase in the intracellular concentrations of these second messengers, which in turn modulates various downstream signaling pathways. wikipedia.orgnih.gov

Intracellular Cyclic Adenosine Monophosphate (cAMP) Elevation

A primary mechanism of pentoxifylline is the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. wikipedia.orgnih.govresearchgate.net Specifically, pentoxifylline has been shown to inhibit PDE3 and PDE4 isozymes, which are prominently found in inflammatory cells. mdpi.com This inhibition prevents the degradation of cAMP, resulting in its accumulation within the cell. mdpi.commdpi.com Studies have demonstrated that treatment with pentoxifylline leads to a significant and early increase in intracellular cAMP concentrations. For instance, in hamster spermatozoa, pentoxifylline treatment resulted in a 2.8-fold increase in cAMP levels compared to untreated controls within 15 minutes. oup.com This elevation of cAMP is a critical step that initiates a cascade of downstream effects. mdpi.com

Protein Kinase A (PKA) Activation and Downstream Effects

The increased intracellular levels of cAMP subsequently lead to the activation of Protein Kinase A (PKA). wikipedia.orgnih.govmdpi.com PKA is a key enzyme that, once activated, phosphorylates various target proteins, thereby modulating their activity. oup.com The activation of PKA by pentoxifylline has been shown to inhibit the synthesis of inflammatory mediators. researchgate.net For example, PKA activation can limit the nuclear translocation of NF-κB, a transcription factor that plays a crucial role in the expression of pro-inflammatory genes. researchgate.netdrugbank.com This PKA-dependent mechanism is believed to be central to many of the anti-inflammatory effects of pentoxifylline. mdpi.comtandfonline.com Research has shown that the inhibitory effects of pentoxifylline on neutrophil oxidative burst are, at least in part, mediated by PKA activation. tandfonline.com

Potential Modulation of Cyclic Guanosine Monophosphate (cGMP)

While the primary effect of pentoxifylline is on cAMP levels, there is also evidence to suggest it may modulate cyclic guanosine monophosphate (cGMP) signaling. nih.gov As a non-selective phosphodiesterase inhibitor, pentoxifylline can inhibit the breakdown of cGMP, although its effect on cGMP appears to be less pronounced than on cAMP. oup.comnih.gov Some studies have shown that pentoxifylline can inhibit PDE5, the primary enzyme responsible for cGMP degradation. nih.gov However, other research indicates that in certain cell types, such as hamster spermatozoa, pentoxifylline does not significantly alter cGMP concentrations. oup.com The cross-talk between cAMP and cGMP signaling pathways is complex, with cGMP able to influence cAMP levels by modulating the activity of different PDE isoforms. ahajournals.org Further research is needed to fully elucidate the role of pentoxifylline in cGMP modulation and its physiological consequences.

Anti-inflammatory and Immunomodulatory Pathways

Pentoxifylline exhibits significant anti-inflammatory and immunomodulatory properties, which are mediated through various molecular pathways. nih.govmdpi.comnih.gov These effects are largely attributed to its ability to suppress the production of pro-inflammatory cytokines and modulate the synthesis of other inflammatory mediators. wikipedia.org

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

A key anti-inflammatory action of pentoxifylline is its ability to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.comnih.gov Pentoxifylline has been shown to suppress the gene transcription of TNF-α. researchgate.net It can also down-regulate the release of IL-1β and IL-6 by human peripheral blood mononuclear cells. btsjournals.com

The inhibitory effect of pentoxifylline on cytokine production is dose- and time-dependent. nih.gov For instance, in one study, the maximum inhibitory effect on the expression of IL-1β and TNF-α was observed after 12 hours of treatment. nih.gov The inhibition of these key inflammatory mediators contributes significantly to the therapeutic effects of pentoxifylline in various inflammatory conditions. nih.gov

Table 1: Effect of Pentoxifylline on Pro-inflammatory Cytokine Production

| Cytokine | Effect of Pentoxifylline | Cell/Animal Model | Reference |

| TNF-α | Inhibition of synthesis and gene transcription | Lymphocytes, keratinocytes, RAW264.7 macrophages | researchgate.netnih.gov |

| IL-1β | Inhibition of production | RAW264.7 macrophages, human peripheral blood mononuclear cells | nih.govbtsjournals.com |

| IL-6 | Inhibition of production | Human peripheral blood mononuclear cells, alloxan-induced diabetic rats | mdpi.combtsjournals.com |

Regulation of Cellular Signaling Pathways (e.g., NF-κB, STAT3, MAPK/ERK, Akt)

Pentoxifylline exerts significant control over several intracellular signaling pathways that are crucial in inflammation, cell proliferation, and survival.

NF-κB Pathway: A primary mechanism of pentoxifylline's anti-inflammatory action is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. termedia.plresearchgate.netresearchgate.netmdpi.comnih.gov NF-κB is a key transcription factor that, under normal conditions, is held inactive in the cytoplasm by inhibitor of kB (IκB) proteins. mdpi.com Upon stimulation by various factors, IκB is degraded, allowing NF-κB to move to the nucleus and trigger the transcription of pro-inflammatory genes. mdpi.com Pentoxifylline has been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines. termedia.plresearchgate.netresearchgate.net This inhibition can occur through the prevention of IκBα phosphorylation and degradation. mdpi.comspandidos-publications.com Studies have demonstrated that pentoxifylline's ability to downregulate the NF-κB pathway leads to a decrease in the expression of inflammatory mediators. spandidos-publications.com

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another target of pentoxifylline. Research indicates that pentoxifylline can inhibit the STAT3 signaling pathway, which is involved in tumor growth and angiogenesis. mdpi.com Specifically, it has been shown to inhibit IL-6 secretion and VEGF–VEGFR2 signaling through the STAT3 pathway. mdpi.com

MAPK/ERK and Akt Pathways: Pentoxifylline also modulates the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Protein Kinase B (Akt) pathways. nih.gov These pathways are critical for cell proliferation and survival. In some cancer cell lines, pentoxifylline, particularly in combination with other agents, has been observed to significantly activate ERK and Akt. spandidos-publications.com However, other studies suggest that pentoxifylline's anticancer activity involves the modulation of these pathways to reduce tumorigenesis and cell proliferation. nih.gov The specific effect on these pathways may be context-dependent.

Effects on Adhesion Molecules and Chemotaxis (e.g., ICAM-1, VCAM-1)

Pentoxifylline has been shown to reduce the expression and function of key adhesion molecules involved in the inflammatory process.

ICAM-1 and VCAM-1: Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) are crucial for the adhesion of leukocytes to the endothelium, a critical step in inflammation. termedia.plnih.gov Pentoxifylline has been demonstrated to decrease the serum levels of both ICAM-1 and VCAM-1. termedia.plnih.gov This reduction in adhesion molecule expression can inhibit leukocyte adhesion and subsequent tissue damage. termedia.pl Studies have shown that treatment with pentoxifylline can lead to a significant decrease in the levels of these molecules in patients with coronary artery disease. nih.gov The drug has also been found to inhibit the adhesion of T cells to VCAM-1 and ICAM-1 in a dose-dependent manner. researchgate.net

Chemotaxis: By reducing the production of inflammatory cytokines and the expression of adhesion molecules, pentoxifylline can indirectly inhibit chemotaxis, the directed movement of cells such as neutrophils to a site of inflammation. termedia.pl

Influence on Glial Cell Activation

Pentoxifylline has demonstrated a notable ability to attenuate the activation of glial cells, which are key players in neuroinflammation and neuropathic pain.

Activated microglia and astrocytes release a host of pro-inflammatory and neuroactive substances. oup.com Pentoxifylline acts as a nonspecific cytokine inhibitor and has been shown to temper glial cell activation. researchgate.netresearchgate.netoup.com This inhibitory effect is thought to be a key mechanism behind its potential efficacy in reducing neuropathic pain. researchgate.netresearchgate.netif-pan.krakow.pl By inhibiting glial activation, pentoxifylline can reduce the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the spinal cord and brain. oup.comfrontiersin.org This, in turn, can suppress the development of hyperalgesia and allodynia. researchgate.net

Anti-Fibrotic Mechanisms

Pentoxifylline exhibits significant anti-fibrotic properties through its influence on pro-fibrotic cytokines and the extracellular matrix.

Reduction of Pro-Fibrotic Cytokine Synthesis (e.g., TGF-β1, PDGF)

TGF-β1: Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that plays a central role in the development of fibrosis in various organs. frontiersin.orgkarger.comnih.gov Pentoxifylline has been shown to inhibit the expression and signaling of TGF-β1. mdpi.comfrontiersin.orgkarger.com This inhibition can block the epithelial-mesenchymal transition (EMT), a key process in renal fibrosis. karger.com By blocking the TGF-β/Smad signaling pathway, pentoxifylline can attenuate the development of fibrosis. karger.com Studies on human bronchial fibroblasts from asthmatic patients have also shown that pentoxifylline can effectively reduce TGF-β1-induced myofibroblast formation. ptbioch.edu.pl

PDGF: While the direct inhibitory effect of pentoxifylline on Platelet-Derived Growth Factor (PDGF) is less extensively documented in the provided search results, the general anti-fibrotic and anti-inflammatory properties of pentoxifylline suggest a potential modulatory role in pathways involving other growth factors like PDGF, which are known to be involved in fibrotic processes. frontiersin.org

Inhibition of Extracellular Matrix Synthesis and Activity of Metalloproteinases

Pentoxifylline directly impacts the synthesis of extracellular matrix (ECM) components and modulates the activity of enzymes responsible for ECM degradation.

Extracellular Matrix Synthesis: Pentoxifylline has been shown to inhibit the synthesis of collagen, a major component of the ECM, in various cell types, including human hepatic myofibroblast-like cells. oup.comnih.gov This effect occurs at a pre-translational level, with a demonstrated decrease in procollagen (B1174764) messenger RNA (mRNA). nih.gov The drug also inhibits the synthesis of fibronectin, another key ECM protein. oup.com

Matrix Metalloproteinases (MMPs) and their Inhibitors (TIMPs): The balance between MMPs, which degrade the ECM, and their tissue inhibitors of metalloproteinases (TIMPs) is crucial in tissue remodeling and fibrosis. oup.comresearchgate.net Pentoxifylline has been shown to influence this balance. In human hepatic stellate cells, pentoxifylline was found to reduce the expression of TIMP-1 mRNA without affecting MMP-1 mRNA expression. nih.gov This leads to an increase in "activated MMP-1" levels, suggesting that the anti-fibrotic action of pentoxifylline is partly mediated by promoting the degradation of extracellular collagen. nih.gov

Hemorheological and Vascular Modulatory Effects

A primary and well-established effect of pentoxifylline is its ability to improve blood flow characteristics and modulate vascular function. cabidigitallibrary.orgnih.govresearchgate.net

Hemorheological Effects: Pentoxifylline decreases blood viscosity by increasing the flexibility of red blood cells. cabidigitallibrary.orgnih.gov It achieves this by increasing intracellular levels of cyclic AMP (cAMP) and ATP in erythrocytes. nih.govresearchgate.net This enhanced deformability allows red blood cells to pass more easily through narrowed capillaries, thereby improving microcirculation and tissue oxygenation. cabidigitallibrary.orgnih.gov The drug also reduces erythrocyte aggregation and decreases plasma fibrinogen levels, further contributing to lower blood viscosity. cabidigitallibrary.orgnih.gov

Vascular Modulatory Effects: Pentoxifylline exhibits vasodilatory properties, primarily by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cAMP levels. researchgate.net This increase in cAMP in endothelial cells and smooth muscle cells promotes vasodilation. researchgate.net Furthermore, pentoxifylline can inhibit platelet aggregation and adhesion to vessel walls, which is also a cAMP-mediated effect. researchgate.net Its anti-inflammatory actions, such as reducing the expression of adhesion molecules, also contribute to its vascular modulatory effects by limiting leukocyte-endothelial interactions. termedia.plnih.gov

Interactive Data Table: Summary of Pentoxifylline's Mechanisms

| Mechanism Category | Specific Effect | Key Molecular Targets/Pathways | References |

| Cellular Signaling | Inhibition of pro-inflammatory gene transcription | NF-κB | termedia.plresearchgate.netresearchgate.netmdpi.comnih.govmdpi.comspandidos-publications.com |

| Modulation of cell growth and angiogenesis | STAT3, MAPK/ERK, Akt | mdpi.comspandidos-publications.comnih.gov | |

| Adhesion & Chemotaxis | Decreased leukocyte-endothelial adhesion | ICAM-1, VCAM-1 | termedia.plnih.govresearchgate.netnih.gov |

| Glial Cell Activation | Attenuation of neuroinflammation | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | researchgate.netresearchgate.netoup.comif-pan.krakow.plfrontiersin.org |

| Anti-Fibrotic | Reduction of pro-fibrotic signaling | TGF-β1, Smad | mdpi.comfrontiersin.orgkarger.comptbioch.edu.pl |

| Inhibition of ECM deposition and promotion of degradation | Collagen, Fibronectin, MMPs, TIMPs | oup.comnih.govnih.gov | |

| Hemorheological | Improved blood flow | Increased RBC flexibility, decreased blood viscosity | cabidigitallibrary.orgnih.govresearchgate.net |

| Vascular Modulation | Vasodilation and anti-platelet aggregation | PDE, cAMP | researchgate.net |

Enhancement of Erythrocyte Deformability

A principal mechanism of pentoxifylline is its ability to enhance the deformability of erythrocytes, or red blood cells. patsnap.comresearchgate.netnih.gov In healthy individuals, red blood cells are flexible, allowing them to navigate through narrow capillaries. However, in certain pathological states, this flexibility is diminished, impeding blood flow. patsnap.com Pentoxifylline improves the flexibility of red blood cells by altering their membrane properties, which facilitates their passage through the microcirculation. patsnap.comnih.gov

This enhancement of erythrocyte deformability is attributed to an increase in intracellular adenosine triphosphate (ATP) and other cyclic nucleotide levels within the red blood cells. nextstepsinderm.comnih.govnextstepsinderm.com The increase in these energy-rich compounds is thought to contribute to the improved flexibility of the cell membrane. nih.govnextstepsinderm.com

Reduction of Blood Viscosity

Pentoxifylline and its metabolites are known to decrease blood viscosity, thereby improving blood flow and oxygenation to peripheral tissues. nih.govvin.com This reduction in viscosity is a key component of its hemorheological action. nih.gov

Several factors contribute to this effect:

Decreased Erythrocyte Aggregation: Pentoxifylline helps to reduce the clumping of red blood cells. nih.govbmj.com

Reduced Plasma Fibrinogen: The drug has been shown to lower plasma fibrinogen concentrations, a key determinant of blood viscosity. nih.govbmj.comnih.govmedscape.com Some studies suggest this may be an indirect effect mediated by a reduction in pro-inflammatory cytokines like interleukin-6, which stimulates fibrinogen synthesis. bmj.comnih.gov

Studies have shown that while total blood viscosity decreases with pentoxifylline treatment, plasma viscosity may remain unchanged, suggesting the primary effect is on the cellular components of blood. nih.gov However, the beneficial rheological properties of pentoxifylline have been contested in some studies. researchgate.net

Research Findings on Pentoxifylline's Effect on Blood Viscosity

| Study Focus | Key Findings | References |

|---|---|---|

| Blood and Plasma Viscosity | Pentoxifylline has been shown in some studies to decrease both blood and plasma viscosity. | bmj.comresearchgate.net |

| Fibrinogen Levels | A reduction in plasma fibrinogen levels is observed during pentoxifylline treatment, contributing to decreased viscosity. | bmj.comnih.govnih.gov |

| Leukocyte Function | While in vitro studies showed pentoxifylline caused depolymerization of actin in leukocytes, these changes were not observed ex vivo in patients. However, a decrease in total blood viscosity with unchanged plasma viscosity suggests an effect on cellular elements. | nih.gov |

Antiplatelet Actions

Pentoxifylline exhibits antiplatelet properties through several mechanisms. patsnap.combmj.comjacc.org It inhibits platelet aggregation, a critical step in the formation of blood clots that can obstruct blood vessels. patsnap.comresearchgate.net This action helps to promote smoother blood flow and reduce the risk of vascular complications. patsnap.com

The antiplatelet effects of pentoxifylline are mediated by:

Inhibition of Thromboxane Synthesis: Pentoxifylline inhibits the synthesis of thromboxane, a potent vasoconstrictor and platelet aggregator. nih.govresearchgate.netmedscape.com

Increase in Prostacyclin Synthesis: The drug has been shown to increase the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. nih.govmedscape.comnih.govjmpas.com Studies have demonstrated that pentoxifylline stimulates prostacyclin synthesis both in vitro and in vivo. nih.govcapes.gov.br

Inhibition of Platelet Aggregation: By inhibiting membrane-bound phosphodiesterase, pentoxifylline leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn inhibits platelet aggregation. medscape.comjacc.org

It's important to note that some studies suggest pentoxifylline's antiplatelet effects are more pronounced in conditions where platelets are hyperaggregable. jmpas.com

Mechanisms of Pentoxifylline's Antiplatelet Actions

| Mechanism | Description | References |

|---|---|---|

| Inhibition of Thromboxane Synthesis | Reduces the production of a key molecule that promotes platelet clumping and blood vessel constriction. | nih.govresearchgate.netmedscape.com |

| Increased Prostacyclin Synthesis | Stimulates the production of a molecule that counteracts platelet aggregation and widens blood vessels. | nih.govmedscape.comnih.gov |

| Inhibition of Aggregation | Directly prevents platelets from sticking together by increasing intracellular cAMP. | medscape.comjacc.org |

Vasodilation and Endothelial Protection

Pentoxifylline promotes vasodilation, the widening of blood vessels, which increases blood flow and oxygen delivery to tissues. patsnap.commdpi.com This effect is primarily due to its action as a phosphodiesterase inhibitor, leading to increased intracellular cAMP levels and relaxation of smooth muscle cells in the blood vessel walls. patsnap.com

Furthermore, pentoxifylline provides endothelial protection. The endothelium is the inner lining of blood vessels, and its health is crucial for vascular function. Pentoxifylline helps protect the endothelium by:

Reducing Leukocyte Adhesion: It decreases the adhesion of white blood cells to the endothelium. patsnap.comfda.gov

Decreasing Reactive Oxygen Species (ROS): It reduces the release of harmful ROS from activated leukocytes, which can damage the endothelium. patsnap.com

Maintaining Endothelial Function: Studies have shown that pentoxifylline can preserve endothelium-dependent vascular relaxation, which is often impaired in conditions like sepsis. nih.gov This is thought to be related to the release of endothelium-derived nitric oxide. nih.gov

Other Molecular Interactions

Beyond its primary hemorheological and anti-inflammatory effects, pentoxifylline interacts with other molecular targets.

Adenosine Receptor Antagonism (e.g., Adenosine A2 Receptors)

Pentoxifylline is a xanthine (B1682287) derivative and, like other compounds in this class such as caffeine (B1668208) and theophylline, it can act as a non-selective adenosine receptor antagonist. biorxiv.orgwikipedia.org However, the role of adenosine receptor antagonism in the therapeutic effects of pentoxifylline is complex and not fully elucidated.

Some studies suggest that the anti-inflammatory effects of pentoxifylline in certain contexts, such as LPS-induced lung injury, are dependent on the adenosine A2A receptor. nih.gov In these models, the protective effects of pentoxifylline were abolished in mice lacking the A2A receptor or in those treated with a selective A2A antagonist. nih.gov

Conversely, other research indicates that the inhibitory effects of pentoxifylline on fibroproliferation are not mediated by adenosine receptors. nih.gov Studies using adenosine receptor antagonists failed to block the anti-proliferative effects of pentoxifylline and its primary metabolite. nih.gov

Chitinase 3-Like-1 (CHI3L1) Inhibition

Recent research has identified pentoxifylline as an inhibitor of Chitinase 3-like-1 (CHI3L1). nih.govwjgnet.comcespu.pt CHI3L1 is a secreted glycoprotein (B1211001) implicated in inflammation, angiogenesis, and carcinogenesis. wjgnet.commdpi.com

Pentoxifylline's ability to inhibit CHI3L1 has been explored in the context of cancer therapy. nih.govsciforum.net For instance, in models of non-small cell lung cancer, pentoxifylline decreased the expression levels of CHI3L1. nih.gov In pancreatic cancer, where CHI3L1 is associated with resistance to chemotherapy, pentoxifylline was shown to counteract this resistance. cespu.ptsciforum.net This suggests that the inhibition of CHI3L1 may be a relevant mechanism of action for pentoxifylline, particularly in disease states characterized by inflammation and fibrosis. nih.govwjgnet.com

ATP-sensitive K+ Channel Inhibition

The interaction of pentoxifylline with ATP-sensitive potassium (K-ATP) channels appears to be complex and potentially tissue-specific, with some studies suggesting an inhibitory role while others find no significant interaction.

In studies on diabetic rats, pentoxifylline has been shown to produce hypoglycemic effects that are, at least in part, attributed to the inhibition of ATP-sensitive K+ channels in pancreatic beta-cells. nih.gov This mechanism is comparable to that of sulfonylurea drugs like glibenclamide, which inhibit these channels to cause membrane depolarization, an influx of calcium, and subsequent stimulation of insulin (B600854) release. nih.gov Research indicates that pentoxifylline's hypoglycemic actions are potentiated by glibenclamide, further suggesting a shared mechanism involving K-ATP channel inhibition. nih.gov Animal studies have demonstrated that pentoxifylline can enhance the anti-glycemic action of agents like glibenclamide and metformin, and it is thought to inhibit ATP-sensitive K+ channels in a manner similar to glyburide (B1671678) in diabetic rats. nih.gov

These divergent findings suggest that pentoxifylline's effect on K-ATP channels may depend on the specific cellular environment and tissue type being examined.

WNT/β-catenin Signaling Pathway Modulation

Pentoxifylline has been identified as an inhibitor of the canonical WNT/β-catenin signaling pathway, a crucial pathway in embryonic development and cancer progression. nih.govresearchgate.net This inhibitory effect has been particularly noted in melanoma cells that exhibit high baseline activity of this signaling pathway. nih.govresearchgate.netpharmgkb.org

The key findings from research in this area indicate that pentoxifylline treatment leads to:

Reduced Nuclear β-catenin: It effectively lowers the level of active β-catenin in the nucleus of patient-derived melanoma cells. nih.govscilit.com

Downregulation of Target Genes: Pentoxifylline induces a significant downregulation of genes that are targets of the WNT/β-catenin pathway. nih.govresearchgate.net This includes a reduction in the transcript levels of LEF1, WNT10B, c-MYC, CCND1, and the melanocyte-specific regulator MITF-M (Microphthalmia-associated transcription factor). nih.gov The expression of Connective Tissue Growth Factor (CTGF) was also reduced in a cell-dependent manner. nih.govpharmgkb.org

Increased Expression of Inhibitors: The treatment has been shown to increase the mRNA levels of DKK1, a well-known inhibitor of the WNT pathway. nih.gov

These results suggest that pentoxifylline can modulate the WNT/β-catenin cascade, which may contribute to its therapeutic potential, particularly in cancers where this pathway is aberrantly activated. nih.govceon.rs

Table 1: Effect of Pentoxifylline on WNT/β-catenin Pathway Components in Melanoma Cells

| Component | Effect of Pentoxifylline | Research Finding Reference |

| Active β-catenin (Nuclear) | Reduced | nih.govscilit.com |

| TCF/LEF Activity | Lowered | nih.govresearchgate.net |

| LEF1 mRNA | Reduced | nih.gov |

| WNT10B mRNA | Reduced | nih.gov |

| MITF-M mRNA | Reduced | nih.gov |

| c-MYC mRNA | Reduced | nih.gov |

| CCND1 mRNA | Reduced | nih.gov |

| CTGF mRNA | Reduced (cell-dependent) | nih.gov |

| DKK1 mRNA | Increased | nih.gov |

Angiogenesis Modulation (e.g., VEGF, HIF, Angiogenin)

The effect of pentoxifylline on angiogenesis—the formation of new blood vessels—is complex and appears to be context-dependent, with studies demonstrating both anti-angiogenic and pro-angiogenic properties. mpn.gov.rs

Anti-Angiogenic Effects: Several studies suggest that pentoxifylline can inhibit angiogenesis. lecturio.com This is primarily achieved by affecting the release and function of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). lecturio.com Research has shown that pentoxifylline may suppress angiogenesis by downregulating the expression of VEGF-C and its receptor, FLK-1. lecturio.com It has also been reported to inhibit tumor growth and angiogenesis by inhibiting the secretion of Interleukin-6 (IL-6) and interfering with VEGF–VEGFR2 signaling. lecturio.com

Pro-Angiogenic and Context-Dependent Effects: In contrast, other studies report a pro-angiogenic role for pentoxifylline, particularly in the context of tissue healing. lecturio.com For instance, in a rat model of segmental bone defects, pentoxifylline enhanced angiogenesis during the healing process. lecturio.com Similarly, when delivered subcutaneously in a surgical skin flap procedure in rats, it acted as an effective angiogenic factor, elevating local VEGF levels while reducing the angiogenic inhibitory factor TGF-β1. lecturio.com

The modulation of angiogenic factors like Hypoxia-Inducible Factor (HIF) and angiogenin (B13778026) has also been noted. One study reported that pentoxifylline might increase the expression of HIF, angiogenin, and VEGF-C in a mouse macrophage cell line. lecturio.com In another study on hepatopulmonary syndrome, pentoxifylline, particularly in combination with diosmin, demonstrated anti-angiogenic activity by regulating TNF-α/VEGF and other signaling pathways. researchgate.net

This dual role suggests that the net effect of pentoxifylline on angiogenesis is not absolute but is instead influenced by the specific physiological or pathological condition, the tissue microenvironment, and the presence of other modulating substances. lecturio.com

Table 2: Summary of Pentoxifylline's Effects on Angiogenesis

| Study Context | Key Angiogenic Factors | Observed Effect of Pentoxifylline | Research Finding Reference |

| General/Tumor Models | VEGF-A, VEGF-C, VEGFR2, FLK-1 | Anti-angiogenic (Inhibition/Downregulation) | lecturio.com |

| Surgical Skin Flap (Rat) | VEGF, TGF-β1 | Pro-angiogenic (Increased VEGF, Reduced TGF-β1) | lecturio.com |

| Bone Defect Healing (Rat) | Not specified | Pro-angiogenic (Enhanced angiogenesis) | lecturio.com |

| Macrophage Cell Line | HIF, Angiogenin, VEGF-C | Pro-angiogenic (Increased expression) | lecturio.com |

| Hepatopulmonary Syndrome | VEGF, TNF-α | Anti-angiogenic (Attenuation of pro-angiogenic signals) | researchgate.net |

Effects on Nitric Oxide Production and Inducible Nitric Oxide Synthase (iNOS) Expression

Pentoxifylline exerts varied and often opposing effects on the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), with outcomes being highly dependent on the cell type and the pathological context. researchgate.net

Cell-Specific Effects: A prominent example of this differential modulation is seen in studies comparing astrocytes and macrophages. In cytokine-stimulated rat astrocytes, pentoxifylline enhances NO production and elevates the expression of iNOS mRNA. researchgate.net Conversely, in cytokine-stimulated rat macrophages, it has a suppressive effect, decreasing both NO production and iNOS mRNA expression. researchgate.net This suggests the involvement of different signaling pathways for iNOS induction in these distinct cell types. researchgate.net

Context-Dependent Modulation: In a rat model of cirrhosis, prophylactic administration of pentoxifylline prevented the increases in both aorta and lung iNOS expression and activity that are typically associated with the condition. nih.gov This action is thought to contribute to its ability to prevent the development of hepatopulmonary syndrome and the associated hyperdynamic circulatory state. nih.gov

In the context of diabetic complications, pentoxifylline has been shown to have a restorative effect. In the heart tissue of diabetic rats, which exhibited decreased iNOS and neuronal NOS (nNOS) expression, treatment with pentoxifylline helped to improve or restore the expression levels of both iNOS and nNOS. This effect is believed to contribute to its therapeutic benefits in mitigating damage to diabetic heart tissue.

These findings underscore that pentoxifylline does not act as a simple inhibitor or inducer of NO and iNOS, but rather as a modulator whose effects are tailored to the specific cellular and physiological environment.

In Vitro and Ex Vivo Research Models for Pentoxifylline and Derivatives

Cell Culture Models for Mechanistic Studies

In vitro and ex vivo cell culture models are fundamental tools for elucidating the molecular mechanisms underlying the therapeutic effects of pentoxifylline (B538998) and its derivatives. These models allow for controlled investigations into the drug's impact on specific cellular pathways, providing insights into its anti-inflammatory, anti-fibrotic, and anti-neoplastic properties.

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammatory responses and the effects of immunomodulatory agents like pentoxifylline. Research using these cells has demonstrated that pentoxifylline can significantly influence macrophage activation and the production of key inflammatory mediators.

Studies have shown that pentoxifylline consistently inhibits the production of tumor necrosis factor (TNF) and inducible nitric oxide synthase (iNOS) in RAW 264.7 cells stimulated with bacterial lipopolysaccharide (LPS) and/or interferon-gamma (rIFN-gamma). nih.gov This inhibition occurs in a dose-dependent manner. nih.gov Mechanistically, pentoxifylline blocks the accumulation of mRNA for cachectin/TNF, a critical inflammatory cytokine. rupress.orgpsu.edu The suppression of nitric oxide (NO) production is linked to an increase in intracellular cyclic AMP (cAMP) levels and the inhibition of iNOS expression at the mRNA level. nih.gov One study identified the IC₅₀ for NO suppression by pentoxifylline in LPS/IFN gamma-stimulated macrophages as 2.4-2.9 mM. nih.gov

Furthermore, investigations into pentoxifylline's metabolites revealed differential activity; the major oxidative metabolites, M4 and M5, were found to be poor inhibitors of LPS-stimulated TNF-alpha release compared to the parent compound. nih.gov In contrast, another study focusing on global protein expression noted that while pentoxifylline suppressed proteins related to proliferation and apoptosis, it did not significantly affect TNF-α in that particular experimental setup, but did slightly reduce RAS signaling. mdpi.com

T lymphocyte cultures are essential for understanding the immunomodulatory effects of pentoxifylline on adaptive immunity. Research indicates that pentoxifylline influences T cell activation, proliferation, and cytokine profiles.

Pentoxifylline has been shown to inhibit T-cell proliferation in mitogen and antigen-stimulated lymphocyte cultures. nih.govasm.org This effect is associated with a marked reduction in the expression of the IL-2 receptor alpha-chain (CD25) and the intercellular adhesion molecule-1 (ICAM-1). nih.gov The drug modulates immune reactions by favoring a T helper type 2 (Th2) response, characterized by a significant decrease in the production of pro-inflammatory cytokines like TNF-alpha and interleukin-12 (B1171171) (IL-12), and an increase in anti-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10). nih.gov

Further mechanistic studies revealed that pentoxifylline's inhibitory effect is selective for certain T cell activation pathways. It significantly inhibits proliferation and cytokine production (TNF-alpha, IL-2, IL-4) stimulated via the CD3 and CD26 pathways, but not the CD28 signal pathway. nih.gov Additionally, pentoxifylline interferes with T cell adhesion to the vascular cell adhesion molecule-1 (VCAM-1) and ICAM-1, and inhibits the expression of activation antigens like CD69 and CD98. aai.org This is accompanied by an inhibition of early cell activation events, including the rise in intracellular calcium. aai.org

The use of melanoma cell populations, including patient-derived cells, has been crucial in evaluating the anti-cancer potential of pentoxifylline. These studies highlight its ability to interfere with key signaling pathways involved in melanoma progression.

In melanoma cells with high basal activity of the WNT/β-catenin signaling pathway, pentoxifylline inhibits this pathway's activity. nih.govresearchgate.net This is evidenced by a reduction in the nuclear localization of active β-catenin and the downregulation of WNT target genes, including the microphthalmia-associated transcription factor (MITF-M), a critical regulator in melanoma cells. nih.govplos.org Pentoxifylline treatment also leads to cell cycle arrest in the G0/G1 phase and induces apoptosis. nih.govplos.org For instance, in the DMBC17 cell population, 10 mM of pentoxifylline increased the percentage of apoptotic cells from 9% to 50%. nih.govplos.org

Pentoxifylline also targets cell adhesion and migration. In B16F10 murine melanoma cells, it inhibits adhesion to the extracellular matrix by selectively reducing the cell surface expression of α5 integrin. nih.gov This is achieved by interfering with the recycling of the integrin from perinuclear endosomes back to the plasma membrane, an effect linked to the inhibition of Protein kinase C (PKC) activity. nih.gov Furthermore, pentoxifylline has been shown to impair melanoma cell migration through the downregulation of STAT3 signaling in both B16-F10 and A375 human melanoma cells. oaepublish.com

Research using non-small cell lung cancer (NSCLC) cell lines has explored pentoxifylline's potential to combat the disease, particularly in the context of multidrug resistance (MDR).

Studies have demonstrated that pentoxifylline can reduce the growth of both sensitive (NCI-H460, A549) and MDR (NCI-H460/R, A549-CDR2) NSCLC cell lines. oaepublish.comnih.gov The mechanism involves inducing cell cycle arrest in the G1 phase and causing apoptosis, particularly in sensitive cell lines like NCI-H460. oaepublish.comnih.gov A key aspect of its action is the ability to sensitize NSCLC cells to conventional chemotherapeutic agents. nih.gov The combination of pentoxifylline with drugs such as paclitaxel, vinorelbine, and carboplatin (B1684641) significantly decreases cell growth compared to the individual treatments alone. oaepublish.comnih.govresearchgate.net

The anti-cancer properties of pentoxifylline have been investigated across a range of other malignancies, including breast, liver, and colorectal cancers, often showing synergistic effects with existing therapies.

Breast Cancer: In human breast cancer cell lines (MCF-7 and MDA-MB-231), pentoxifylline has been shown to increase the apoptotic effects of tamoxifen, leading to reduced cell viability after 48 hours of combined treatment. ccij-online.orgccij-online.org It also enhances the anti-proliferative activity of the histone deacetylase inhibitor MS-275 in these cell lines. nih.gov Mechanistic studies indicate that pentoxifylline induces cell cycle arrest in the G0/G1 phase and causes cell death. oaepublish.com Raman spectroscopy analysis of treated breast cancer cells revealed that pentoxifylline induces biochemical changes in DNA, proteins, and lipids. opticsjournal.net

Liver Cancer: In hepatocellular carcinoma cells (HepG2), pentoxifylline inhibits proliferation and induces apoptosis in a dose- and time-dependent manner. nih.gov It also causes cell cycle arrest at the G0/G1 phase. oaepublish.comnih.gov The underlying mechanism involves the reduction of reactive oxygen species (ROS), a decrease in the anti-apoptotic protein Bcl-XL, an increase in caspase 3 and caspase 9 expression, and the activation of the JNK and ERK1/2 MAPK signaling pathways. nih.gov

Colorectal Cancer: Research on colorectal cancer cells (HCT 116) has shown that pentoxifylline possesses anticancer activity by reducing cell proliferation and inducing both apoptosis and cell cycle arrest. oaepublish.com Its efficacy can be enhanced when used in combination with other agents, such as MS-275, which results in greater anti-proliferative activity. nih.gov

Vascular smooth muscle cells (VSMCs) play a critical role in the pathogenesis of vascular diseases like atherosclerosis and restenosis. Research using VSMC cultures has shown that pentoxifylline has significant anti-proliferative and anti-fibrogenic effects.

Pentoxifylline effectively inhibits VSMC proliferation, including proliferation stimulated by potent mitogens like platelet-derived growth factor (PDGF) and angiotensin II. nih.govalliedacademies.org This anti-proliferative effect is associated with a cell cycle blockade at the G1/S transition phase. nih.gov The primary mechanism is mediated through the cyclic adenosine (B11128) monophosphate (cAMP) pathway. semanticscholar.org Pentoxifylline, as a phosphodiesterase inhibitor, increases intracellular cAMP levels, which in turn activates cAMP-dependent protein kinase (PKA) to exert its anti-mitogenic effects. nih.govsemanticscholar.org

In addition to inhibiting proliferation, pentoxifylline also suppresses collagen synthesis by VSMCs. nih.gov It attenuates both basal and transforming growth factor-beta (TGF-beta)-stimulated collagen production, an effect that is also mediated by the cAMP-PKA pathway. nih.govnih.gov In a rat vein graft model, pentoxifylline was found to reduce the expression of proliferating cell nuclear antigen (PCNA) and alpha-smooth muscle actin (α-SMA), indicating that it inhibits VSMC proliferation in a more complex setting, potentially via the p38MAPK pathway. nih.gov

Renal Cells

In vitro studies utilizing renal cell models have been instrumental in understanding the renoprotective effects of pentoxifylline. Research has demonstrated that pentoxifylline can inhibit renal fibrosis, a common pathway in the progression of chronic kidney disease. karger.com In a rat model of crescentic glomerulonephritis, pentoxifylline treatment significantly inhibited the expression of transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis. karger.com This inhibition, in turn, prevented the transition of tubular epithelial cells into myofibroblasts and reduced the accumulation of collagen matrix. karger.com The anti-fibrotic effect of pentoxifylline is associated with the blockade of the TGF-β1/Smad signaling pathway. karger.com

Furthermore, in cultured human renal fibroblasts, pentoxifylline and its derivative, pentifylline, have been shown to exert anti-fibrotic effects. oup.com Studies on cultured renal tubular cells have also revealed that pentoxifylline can prevent the decrease in Klotho expression, an anti-aging and nephroprotective protein, which is often reduced by inflammatory cytokines or albumin. diabetesjournals.orgresearchgate.netscispace.com This effect is thought to be related to pentoxifylline's anti-inflammatory and anti-albuminuric properties. diabetesjournals.orgresearchgate.net Additionally, in an in vitro model of cisplatin-induced nephrotoxicity using opossum kidney (OK) cells, pentoxifylline was found to significantly prevent cell viability loss caused by cisplatin, suggesting a direct protective effect on renal cells. tandfonline.com

Spermatozoa Studies (e.g., Hamster, Human)

The effects of pentoxifylline on spermatozoa have been extensively studied in both hamster and human models, focusing on key aspects of sperm function essential for fertilization.

Pentoxifylline has been shown to influence capacitation and the acrosome reaction, critical steps in the fertilization process. In hamster spermatozoa, pentoxifylline stimulates both capacitation and the acrosome reaction. oup.com This stimulation is associated with an early increase in intracellular cyclic AMP (cAMP) and calcium levels, involving protein kinase A activity. oup.com Similarly, in human spermatozoa, pentoxifylline treatment has been observed to increase the percentage of capacitated, acrosome-intact cells, although it did not significantly increase the acrosome reaction on its own. oup.com However, sequential treatment with pentoxifylline followed by progesterone (B1679170) resulted in a significant increase in both capacitated and acrosome-reacted sperm. oup.com

Studies using chlortetracycline (B606653) fluorescence staining have confirmed that pentoxifylline at high concentrations can induce capacitation and the acrosome reaction in canine ejaculated spermatozoa. nih.gov In cryopreserved human spermatozoa from individuals with poor semen quality, pre-freeze treatment with pentoxifylline improved the ability of thawed spermatozoa to undergo the acrosome reaction when challenged with a calcium ionophore. scielo.br

A primary focus of spermatozoa research involving pentoxifylline has been its effect on motility and longevity. As a phosphodiesterase inhibitor, pentoxifylline increases intracellular cAMP levels, which is known to play a role in sperm kinematics. scielo.br In hamster spermatozoa, pentoxifylline has been shown to induce an early onset of hyperactivated motility, characterized by increased velocity and lateral head displacement. oup.com

In human spermatozoa, pentoxifylline has been reported to improve sperm motility, particularly in samples from asthenozoospermic men. tandfonline.comoup.com Studies have shown that pentoxifylline can increase the percentage of motile sperm and enhance various motility parameters, including velocity. oup.comscispace.com However, the effects can vary depending on the concentration used. nih.gov For instance, some studies have found that while lower concentrations of pentoxifylline positively affect sperm motility, higher concentrations may have an inverse effect. nih.gov In addition to motility, pentoxifylline has been shown to increase the viability and longevity of spermatozoa in some studies. nih.gov The hypo-osmotic swelling test has been used to demonstrate that pentoxifylline can enhance sperm membrane integrity, which is crucial for longevity. psu.edu

| Species | Parameter Assessed | Key Findings | References |

|---|---|---|---|

| Hamster | Motility Kinematics (CASA) | Induces early onset of hyperactivated motility; increases average path velocity, curvilinear velocity, and amplitude of lateral head displacement. | oup.com |

| Human | Motility and Viability | Increases sperm viability in infertile men with oligoasthenozoospermia; no significant effect on motility rate in some studies. | nih.gov |

| Human | Motility (CASA) | Improves sperm motility in oligozoospermic and asthenozoospermic men. | tandfonline.com |

| Human | Membrane Integrity (HOST) | Significantly enhances sperm membrane integrity compared to control. | psu.edu |

| Equine | Post-Thaw Motility | Significantly increased total and progressive motility of cryopreserved semen. | researchgate.net |

Assays for Cellular Responses

Pentoxifylline's influence on cellular responses, particularly cytokine production and cell proliferation, has been investigated using a variety of in vitro assays.

Enzyme-Linked Immunosorbent Assay (ELISA) and Reverse Transcription-Polymerase Chain Reaction (RT-PCR) are commonly used to measure the effect of pentoxifylline on cytokine production. In a study on endotoxin-induced inflammation in rats, pentoxifylline was found to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while enhancing the release of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov These effects were measured at both the protein level using ELISA and the mRNA level using RT-PCR. nih.gov

Similar inhibitory effects on TNF-α have been observed in other models. For instance, in rats subjected to high tidal volume ventilation, pentoxifylline treatment decreased the levels of TNF-α and Interleukin-1β in plasma and bronchoalveolar lavage fluid, as measured by ELISA. scielo.brscielo.br RT-PCR analysis in this study confirmed that TNF-α synthesis was regulated at the transcriptional level. scielo.brscielo.br In cultured macrophages, pentoxifylline has been shown to inhibit the lipopolysaccharide (LPS)-induced production of Interleukin-18 (IL-18), another pro-inflammatory cytokine. nih.gov Furthermore, in RAW264.7 murine macrophage cells, pentoxifylline reduced LPS-stimulated TNF-α expression, with levels quantified by both ELISA and RT-PCR. koreamed.org

| Cell/System Model | Assay Used | Cytokine(s) Affected | Observed Effect | References |

|---|---|---|---|---|

| Rat Intestine (in vivo) | ELISA, RT-PCR | TNF-α, IL-6, IL-10 | Decreased TNF-α and IL-6; Increased IL-10 | nih.gov |

| Rat Lung (in vivo) | ELISA, RT-PCR | TNF-α, IL-1β | Decreased TNF-α and IL-1β | scielo.brscielo.br |

| Mouse Macrophages (in vitro) | ELISA | IL-18 | Inhibited LPS-induced IL-18 production | nih.gov |

| RAW264.7 Macrophages (in vitro) | ELISA, RT-PCR | TNF-α | Decreased LPS-stimulated TNF-α expression | koreamed.org |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test and colony formation assays are standard methods to assess the impact of compounds on cell proliferation and viability. sciltp.com Studies have shown that pentoxifylline can inhibit cell proliferation in certain cancer cell lines. In B16F10 melanoma cells, a colony formation assay demonstrated a dose-dependent inhibition of colony-forming units after treatment with pentoxifylline. researchgate.net The MTT assay is based on the principle that metabolically active cells can reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells. sciltp.com

In colorectal cancer cells, the MTT assay was used to show that pentoxifylline arrested cell growth. researchgate.net Similarly, in a study on triple-negative breast cancer cells, the anti-proliferative effects of pentoxifylline were evaluated using both MTT and clonogenic assays, which measure the long-term ability of cells to proliferate and form colonies. spandidos-publications.com In this model, pentoxifylline alone was associated with an unusual cell survival and resumed growth ability, suggesting a complex effect on cell proliferation. spandidos-publications.com

Cell Cycle Analysis (e.g., Flow Cytometry)

The influence of pentoxifylline (PTX) on cell cycle progression has been investigated in various cell types, primarily utilizing flow cytometry with DNA staining agents like propidium (B1200493) iodide (PI). These studies reveal that PTX can modulate the distribution of cells in different phases of the cell cycle, an effect that can be cell-type specific and concentration-dependent.

In human T lymphocytes, PTX has been shown to inhibit cell cycle progression when induced through the CD3/TCR complex. aai.orgresearchgate.net Analysis of DNA content by flow cytometry demonstrated that PTX treatment interfered with the normal cycle of these immune cells. aai.orgresearchgate.net Similarly, in studies involving human leukemia U937 cells, PTX, both alone and in combination with other agents like the proteasome inhibitor MG132, was found to modulate the cell cycle. nih.gov

The effect of PTX on cancer cell lines has been a significant area of research. In the triple-negative breast cancer cell line MDA-MB-231, PTX alone was reported to induce a G0/G1 cell cycle arrest. spandidos-publications.com When used in combination with simvastatin (B1681759), PTX led to a decrease in the G0/G1 phase population and an increase in cell fragmentation, suggesting an acceleration toward cell death. spandidos-publications.com For non-small cell lung cancer (NSCLC) cells, PTX treatment at 1 or 2 mM for 48 hours significantly increased the percentage of cells in the G0/G1 phase in A549 and A549-CDR2 cell lines. oaepublish.com In the resistant NCI-H460/R cell line, a notable decrease in the percentage of cells in the S and G2/M phases was observed. oaepublish.com Furthermore, PTX slightly increased the population in the sub-G1 phase across all tested NSCLC cell lines, which is indicative of apoptosis. oaepublish.com

The methodology for these analyses typically involves fixing cells in cold ethanol, treating them with RNase to remove RNA, and staining the cellular DNA with a fluorescent dye such as propidium iodide. aai.orgspandidos-publications.comoaepublish.comallenpress.com The DNA content per cell is then quantified using a flow cytometer, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. aai.orgspandidos-publications.comallenpress.com

Table 1: Effect of Pentoxifylline on Cell Cycle Distribution in Various Cell Lines

| Cell Line | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Human T Lymphocytes | Flow Cytometry (Propidium Iodide) | Inhibited cell cycle progression induced via the CD3/TCR complex. | aai.orgresearchgate.net |

| MDA-MB-231 (Breast Cancer) | Flow Cytometry (Propidium Iodide) | PTX alone induced G0/G1 arrest; combination with simvastatin decreased G0/G1 phase and increased pre-G0 fragmentation. | spandidos-publications.com |

| NCI-H460, A549 (NSCLC) | Flow Cytometry (Propidium Iodide) | Increased percentage of cells in G0/G1 phase (A549); increased sub-G1 phase population (indicative of apoptosis). | oaepublish.com |

| Human U937 (Leukemia) | Flow Cytometry (Propidium Iodide) | Modulated the cell cycle, both alone and in combination with MG132. | nih.gov |

| Human Skin Fibroblasts | Flow Cytometry (Propidium Iodide) | Used to assess the ability of cells to progress through the cell cycle after irradiation and PTX treatment. | allenpress.com |

Adhesion Assays to Extracellular Matrix Substrates

Pentoxifylline has been demonstrated to interfere with the adhesive properties of various cell types to extracellular matrix (ECM) components and other substrates in vitro. These effects are often mediated through the modulation of cell surface adhesion molecules, particularly integrins.

In human T lymphocytes, PTX was found to inhibit adhesion to the β1 and β2 integrin ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). aai.orgresearchgate.net This inhibitory effect was dose-dependent, with maximal effects observed at concentrations of 10⁻³ to 10⁻⁴ M. aai.org The assays were typically performed in microtiter plates coated with the respective adhesion molecules, and the number of adherent cells was quantified after incubation. aai.org Furthermore, PTX has been shown to down-regulate the expression of ICAM-1 on human monocytes in vitro. nih.gov

Studies on cancer metastasis have also highlighted the anti-adhesive properties of PTX. In the B16-F10 melanoma cell line, a model for metastatic cancer, PTX treatment inhibited cell adhesion to the ECM proteins fibronectin and vitronectin. tandfonline.com This inhibition of adhesion is linked to a reduction in the cell surface expression of specific integrin subunits, including α5, αIIb, and β1. tandfonline.com Further research showed that PTX could abrogate the increased adhesion of B16F10 cells to fibronectin and endothelial cells, which was induced by biological mediators like tumor necrosis factor-alpha (TNF-α) and 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). nih.gov In vitro studies also indicate that pentoxifylline can inhibit neutrophil adhesion. regionostergotland.se

Table 2: Pentoxifylline's Effect on Cell Adhesion

| Cell Type | Substrate | Assay Method | Key Findings | Reference |

|---|---|---|---|---|

| Human T Lymphocytes | VCAM-1, ICAM-1 | 96-well plate adhesion assay | Dose-dependent inhibition of adhesion. | aai.orgresearchgate.net |

| B16-F10 Melanoma Cells | Fibronectin, Vitronectin | MTT colorimetric adhesion assay | Inhibition of adhesion to ECM substrates. | tandfonline.com |

| B16-F10 Melanoma Cells | Fibronectin, Endothelial Cells | Adhesion assay, Flow cytometry | Abrogated TNF-α and 12(S)-HETE induced adhesion. | nih.gov |

| Human Monocytes | Not specified | FACS analysis, Northern blot | Down-regulated ICAM-1 expression. | nih.gov |

| Human Neutrophils | Not specified | In vitro functional assays | Inhibited neutrophil adhesion and activation. | regionostergotland.se |

Intracellular Signaling Pathway Analysis (e.g., Western Blot, Immunoprecipitation HPLC)

The molecular mechanisms underlying the diverse cellular effects of pentoxifylline involve the modulation of multiple intracellular signaling pathways. These have been extensively studied using techniques such as Western blotting, immunoprecipitation, and high-performance liquid chromatography (IP-HPLC).

A primary mechanism of PTX is its action as a non-selective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). selleckchem.comphysiology.org This pathway is believed to mediate many of PTX's anti-inflammatory effects. researchgate.net For instance, in human peritoneal mesothelial cells, PTX was found to inhibit TGF-β-induced collagen expression by modulating the ERK1/2 and p38 MAPK pathways, an effect potentially driven by the cAMP-PKA system. oup.comoup.com

In cancer cells, PTX affects critical signaling cascades involved in proliferation and survival. In melanoma cells, PTX was shown to target the STAT3 signaling pathway by suppressing the phosphorylation of STAT3 and its upstream kinases JAK1 and JAK2. nih.gov In Brown Norway rat airway smooth muscle cells, PTX inhibited proliferation by down-regulating the Akt/NF-κB signaling pathway. nih.gov A study on MDA-MB-231 breast cancer cells found that combining PTX with simvastatin led to increased activation of ERK1/2 and AKT, while suppressing the NF-κB pathway. spandidos-publications.com

A comprehensive analysis using immunoprecipitation-based high-performance liquid chromatography (IP-HPLC) in RAW 264.7 macrophage cells revealed dose-dependent effects of PTX on protein expression. nih.govnih.govplos.org A low, therapeutic dose (10 μg/mL) enhanced RAS and NF-κB signaling, along with proteins related to proliferation and differentiation. nih.govnih.gov In contrast, a high, experimental dose (300 μg/mL) decreased the activity of these same pathways. nih.govnih.gov Western blot analysis in the same cell line confirmed that PTX influences autophagy-related proteins like Beclin-1 and LC3, as well as the AMPK signaling pathway. researchgate.net Immunoprecipitation and Western blotting have also been used to demonstrate that PTX affects the association between Protein Kinase C (PKC) and α5 integrin, thereby inhibiting integrin transport in melanoma cells. nih.gov

Table 3: Modulation of Intracellular Signaling Pathways by Pentoxifylline

| Cell Type | Signaling Pathway | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | RAS, NF-κB, Proliferation, Apoptosis | IP-HPLC, Western Blot | Dose-dependent effects: low dose enhanced RAS/NF-κB, high dose suppressed it. | nih.govnih.govplos.orgplos.org |

| B16F10 Melanoma Cells | STAT3, JAK1, JAK2 | Western Blot | Suppressed phosphorylation of STAT3, JAK1, and JAK2. | nih.gov |

| Human Peritoneal Mesothelial Cells | MAPK (ERK1/2, p38), SMAD | Western Blot | Inhibited TGF-β-induced signaling via ERK1/2 and p38 pathways, but not Smad2. | oup.comoup.com |

| MDA-MB-231 (Breast Cancer) | ERK1/2, AKT, NF-κB | Western Blot | Combination with simvastatin increased ERK/AKT activation and suppressed NF-κB. | spandidos-publications.com |

| B16F10 Melanoma Cells | PKC, Integrin Transport | Immunoprecipitation, Western Blot | Inhibited PKC-mediated transport of α5 integrin. | nih.gov |

| Airway Smooth Muscle Cells | Akt/NF-κB | Western Blot | Inhibited PDGF-stimulated proliferation by suppressing the Akt/NF-κB pathway. | nih.gov |

Genotoxicity and Cytotoxicity Evaluation of Derivatives

The cytotoxicity and genotoxicity of pentoxifylline and its derivatives have been evaluated in various in vitro and in vivo models to assess their safety profiles and therapeutic potential.